molecular formula C14H16N2O8S2 B1670971 Disuccinimido dithiobispropionate CAS No. 57757-57-0

Disuccinimido dithiobispropionate

Cat. No. B1670971
CAS RN: 57757-57-0
M. Wt: 404.4 g/mol
InChI Key: FXYPGCIGRDZWNR-UHFFFAOYSA-N
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Description

Disuccinimido dithiobispropionate, also known as DSP Crosslinker, Di (N-succinimidyl) 3,3’-dithiodipropionate, or DTSP, is a compound with the molecular formula C14H16N2O8S2 . It is a water-insoluble, homo-bifunctional N-hydroxysuccinimide ester (NHS ester) crosslinker that is thiol-cleavable and primary amine-reactive .


Synthesis Analysis

Exposure of gold surfaces to solutions of dithiobis N-succinimidyl propionate (DTSP) gives rise to the modification of the surface with N-succinimidyl-3-thiopropionate (NSTP) which can, in turn, react with amino groups allowing for the covalent immobilization of enzymes such as horseradish peroxidase (HRP) .


Molecular Structure Analysis

The molecular weight of Disuccinimido dithiobispropionate is 404.4 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [ [3- (2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate .


Chemical Reactions Analysis

Disuccinimido dithiobispropionate contains an amine-reactive NHS ester at each end of an 8-carbon spacer arm. NHS esters react with primary amines at pH 7–9 to form stable amide bonds .


Physical And Chemical Properties Analysis

Disuccinimido dithiobispropionate is water-insoluble and non-sulfonated. It must first be dissolved in an organic solvent and then added to the aqueous reaction mixture .

Scientific Research Applications

Biochip-Based Detection and Immunoassays

Disuccinimidyl dithiobispropionate has been utilized in the development of biochip-based immunoassays, enabling the detection of serological status of Borrelia burgdorferi in Lyme borreliosis and serum IgG and IgM antibodies against Treponema pallidum in patients with syphilis. These applications highlight its role in enhancing diagnostic capabilities for infectious diseases through biochip platforms, providing efficient detection methods for pathogens (Huang et al., 2017) (Huang et al., 2016).

Gene Transfer and DNA Condensation

Research has demonstrated that disuccinimidyl dithiobispropionate can mediate efficient gene transfer by cross-linking low molecular weight polyethylenimine, thereby facilitating in vitro gene delivery to cells. This application underscores the potential of disuccinimidyl dithiobispropionate in nonviral vector development for gene therapy, enhancing the efficiency of gene delivery mechanisms (Gosselin et al., 2001).

Protein Cross-Linking and Structural Analysis

The chemical has been applied in the synthesis of N-hydroxysulfosuccinimide active esters for protein cross-linking, offering insights into the structure and function of proteins. Such applications are critical in understanding protein interactions and dynamics within biological systems, aiding in the elucidation of complex protein networks (Staros, 1982).

Electrochemical Biosensors and Immunosenors

Disuccinimidyl dithiobispropionate has been employed in the modification of electrode surfaces for the development of biosensors. Its use in the assembly of peroxidases at electrode surfaces for H2O2 detection and in the fabrication of cortisol immunosensors exemplifies its versatility in biosensor technology. These advancements facilitate the rapid and sensitive detection of biological markers, contributing to diagnostics and analytical biochemistry (Darder et al., 1999) (Arya et al., 2010).

Safety And Hazards

Disuccinimido dithiobispropionate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle with gloves and avoid breathing dust, fume, gas, mist, or vapors .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYPGCIGRDZWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00206449
Record name Dithiobis(succinimidylpropionate)
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Molecular Weight

404.4 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Dithiobis(succinimidylpropionate)
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Product Name

Disuccinimido dithiobispropionate

CAS RN

57757-57-0
Record name 3,3′-Dithiobis(succinimidyl propionate)
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Record name DISUCCINIMIDO DITHIOBISPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MC Scherrmann, A Boutboul, B Estramareix… - Carbohydrate …, 2001 - Elsevier
… At first, compound 2 was reacted with disuccinimido dithiobispropionate 15 in DMF (Scheme 4). The disulfide 16 was then reduced with n-tributylphosphine in MeOH–water to give the …
Number of citations: 16 www.sciencedirect.com
M Drozd, S Karoń, E Malinowska - Sensors, 2021 - mdpi.com
… acids, in the design of SPR immunosensors, thiol-terminated amine-reactive prolinkers with terminal NHS ester groups, such as Cr5B and DSP (disuccinimido dithiobispropionate), are …
Number of citations: 12 www.mdpi.com
Y Singh, C Trautwein, J Romani, MS Salker… - Molecular …, 2023 - Springer
… Truncated fragments did not arise from the boiling of the proteins as samples prepared in the presence of Disuccinimido dithiobispropionate; Di(N-succinimidyl) 3,3'-dithiodipropionate (…
Number of citations: 2 link.springer.com

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